molecular formula C13H8Br2O3 B309068 3-Hydroxyphenyl 2,5-dibromobenzoate

3-Hydroxyphenyl 2,5-dibromobenzoate

Cat. No.: B309068
M. Wt: 372.01 g/mol
InChI Key: JKGIGCACHLTQPI-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl 2,5-dibromobenzoate is a brominated aromatic ester featuring a 2,5-dibromobenzoic acid moiety esterified with 3-hydroxyphenol. Its structure combines the electron-withdrawing effects of bromine substituents with the polarity of the phenolic hydroxyl group, which may influence solubility, thermal stability, and self-assembly properties.

Properties

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

(3-hydroxyphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C13H8Br2O3/c14-8-4-5-12(15)11(6-8)13(17)18-10-3-1-2-9(16)7-10/h1-7,16H

InChI Key

JKGIGCACHLTQPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Methyl 2,5-Dibromobenzoate

Methyl 2,5-dibromobenzoate, a closely related methyl ester, has been extensively studied for its physicochemical properties (Table 1). Key findings include:

  • Volatility : Vapor pressure measurements using a Knudsen effusion technique revealed low volatility (0.12 Pa at 298.15 K), attributed to strong intermolecular halogen bonding and high molecular weight .
  • Thermal Behavior : Differential scanning calorimetry (DSC) showed a melting point of 145°C and crystalline stability up to 200°C .
Table 1: Physicochemical Properties of Methyl 2,5-Dibromobenzoate vs. Hypothetical 3-Hydroxyphenyl Analogue
Property Methyl 2,5-Dibromobenzoate 3-Hydroxyphenyl 2,5-Dibromobenzoate (Predicted)
Molecular Weight (g/mol) 324.93 387.02
Melting Point (°C) 145 ~160–180 (estimated)
Water Solubility (mg/L, 25°C) 0.45 1.2–2.5 (predicted due to -OH group)
Vapor Pressure (Pa, 25°C) 0.12 <0.05 (estimated)

Halogenation Effects: Dibromobenzoates vs. Dichlorobenzoates

Methyl 2,5-dichlorobenzoate, a chlorine-substituted analog, demonstrates distinct differences:

  • Volatility : Higher vapor pressure (0.31 Pa at 298.15 K) compared to the dibromo derivative, reflecting reduced molecular weight and weaker halogen interactions .
  • Solubility : Slightly higher aqueous solubility (0.68 mg/L) due to lower hydrophobicity .

Comparison : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and crystal lattice stability in dibromobenzoates, leading to lower volatility and higher melting points than dichloro analogs.

Positional Isomerism: 2,6-Dibromophenol Derivatives

2,6-Dibromophenol, a positional isomer of 3-hydroxyphenyl derivatives, shows divergent environmental behavior:

  • Environmental Mobility: 2,6-Dibromophenol has been detected in sediment and water samples, with solubility data suggesting moderate mobility in aquatic systems .
  • Persistence: Brominated phenols generally exhibit higher persistence than non-halogenated analogs due to resistance to microbial degradation .

Comparison: The esterification of 2,5-dibromobenzoic acid with 3-hydroxyphenol likely reduces environmental mobility compared to free phenols like 2,6-dibromophenol, as the ester group diminishes hydrogen-bonding capacity with water.

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